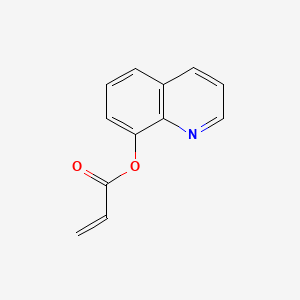

quinolin-8-yl acrylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

quinolin-8-yl acrylate can be synthesized through various chemical routes. One common method involves the esterification of quinoline-8-ol with acryloyl chloride in the presence of a base such as pyridine . The reaction typically proceeds under mild conditions, and the product is purified through recrystallization or column chromatography.

In an industrial setting, the production of 8-quinolyl acrylate may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Análisis De Reacciones Químicas

Polymerization Reactions

Quinolin-8-yl acrylate undergoes free radical polymerization, forming poly(8-quinolinyl acrylate). Key findings include:

-

Initiator dependency : Azobisisobutyronitrile (AIBN) in dimethylformamide (DMF) initiates polymerization at 60–100°C.

-

Kinetic analysis :

-

Temperature effect : Rₚ increases linearly with temperature, with optimal conversion at 100°C (Figure 1) .

Table 1: Polymerization Conditions and Rates

| Temperature (°C) | [M] (mol/L) | [I] (mol/L) | Rₚ (×10⁻⁵ mol/L·s) |

|---|---|---|---|

| 60 | 0.1047 | 1.22×10⁻³ | 3.1 |

| 80 | 0.1047 | 1.22×10⁻³ | 4.7 |

| 100 | 0.1047 | 1.22×10⁻³ | 6.9 |

Substitution Reactions

The acrylate group participates in nucleophilic substitutions:

-

Hydrolysis : Acidic or basic conditions cleave the ester bond, yielding 8-hydroxyquinoline and acrylic acid derivatives.

-

Aminolysis : Reacts with amines (e.g., piperidine) to form acrylamide derivatives under mild conditions .

Thiol-Michael Addition

This compound reacts with thiols (e.g., glutathione) via Michael addition:

-

Reactivity trends :

Table 2: Thiol Reactivity of Analogous Acrylamides

| Compound | Substituent | Half-life (pH 7.4, 37°C) |

|---|---|---|

| Acrylamide 47 | N-Aryl | 2.1 hours |

| Acrylamide 52 | β-CF₃ | 4.5 hours |

| Acrylamide 55 | Unsubstituted | 8.7 hours |

Oxidation and Reduction

The quinoline ring undergoes redox transformations:

-

Oxidation : KMnO₄ oxidizes the quinoline moiety to quinoline-N-oxide derivatives.

-

Reduction : NaBH₄ selectively reduces the acrylate carbonyl group, forming quinolin-8-yl propanol.

Cross-Coupling Reactions

Used in synthesizing complex molecules:

-

Suzuki-Miyaura coupling : Palladium-catalyzed coupling with arylboronic acids yields biaryl derivatives .

Degradation Pathways

Aplicaciones Científicas De Investigación

quinolin-8-yl acrylate has a wide range of applications in scientific research:

Organic Synthesis: It is used as a cross-coupling reagent in the synthesis of complex organic molecules.

Fluorescent Probes: Due to its fluorescent properties, it is used in biological assays and imaging.

Material Science: It is used in the development of new materials, including polymers and coatings.

Medicinal Chemistry: It is explored for its potential biological activities and as a building block for drug discovery.

Mecanismo De Acción

The mechanism of action of 8-quinolyl acrylate in its various applications involves its ability to form stable complexes with metals and other substrates. In fluorescent applications, the compound’s quinoline ring system interacts with light, leading to fluorescence . In cross-coupling reactions, the acrylate group acts as a reactive site for forming new carbon-carbon bonds .

Comparación Con Compuestos Similares

quinolin-8-yl acrylate can be compared with other quinoline derivatives such as:

Quinoline-8-ol: Similar in structure but lacks the acrylate group, making it less reactive in certain synthetic applications.

Quinoline-8-carboxylate: Contains a carboxylate group instead of an acrylate group, leading to different reactivity and applications.

Quinoline-8-sulfonate: Contains a sulfonate group, which imparts different solubility and reactivity properties.

This compound is unique due to its combination of the quinoline ring and acrylate group, making it versatile in both synthetic and analytical applications .

Propiedades

Número CAS |

34493-87-3 |

|---|---|

Fórmula molecular |

C12H9NO2 |

Peso molecular |

199.20 g/mol |

Nombre IUPAC |

quinolin-8-yl prop-2-enoate |

InChI |

InChI=1S/C12H9NO2/c1-2-11(14)15-10-7-3-5-9-6-4-8-13-12(9)10/h2-8H,1H2 |

Clave InChI |

XJCKBNNSMUEHQQ-UHFFFAOYSA-N |

SMILES canónico |

C=CC(=O)OC1=CC=CC2=C1N=CC=C2 |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.